Labetalol Impurity A is an impurity of Labetalol, a medication used for the treatment of high blood pressure, and also for long term management of angina.
Labetalol Impurity A
CAS No.: 1391051-99-2
Cat. No.: VC0193107
Molecular Formula: C19H23NO4
Molecular Weight: 329.40
Purity: ≥98%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1391051-99-2 |
---|---|
Molecular Formula | C19H23NO4 |
Molecular Weight | 329.40 |
IUPAC Name | 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoic acid |
Standard InChI | InChI=1S/C19H23NO4/c1-13(7-8-14-5-3-2-4-6-14)20-12-18(22)15-9-10-17(21)16(11-15)19(23)24/h2-6,9-11,13,18,20-22H,7-8,12H2,1H3,(H,23,24) |
Standard InChI Key | DZBUYRWVQLOXQQ-UHFFFAOYSA-N |
SMILES | CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)O)O |
Appearance | Solid Powder |
Introduction
Chemical Identity and Nomenclature
Labetalol Impurity A, also known as "Labetalol-1-carboxylic Acid," is a specific structural variant related to the parent compound Labetalol Hydrochloride. This impurity is formally recognized in pharmacopoeial standards, particularly the European Pharmacopoeia (EP). The compound possesses distinct chemical identifiers that facilitate its recognition and analysis in laboratory settings .
The full chemical nomenclature and identifiers for Labetalol Impurity A include:
Parameter | Information |
---|---|
Systematic Name | 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoic acid |
Common Name | Labetalol-1-carboxylic Acid |
CAS Registry Number | 1391051-99-2 |
Molecular Formula | C19H23NO4 |
Molecular Weight | 329.39 g/mol |
SMILES | CC(CCc1ccccc1)NCC(O)c2ccc(O)c(c2)C(=O)O |
InChI | InChI=1S/C19H23NO4/c1-13(7-8-14-5-3-2-4-6-14)20-12-18(22)15-9-10-17(21)16(11-15)19(23)24/h2-6,9-11,13,18,20-22H,7-8,12H2,1H3,(H,23,24) |
Hydrochloride Salt CAS | 2726492-68-6 |
The compound contains stereogenic centers, leading to the existence of multiple stereoisomers. Commercial standards often contain a mixture of these stereoisomers unless specifically labeled as resolved enantiomers .
Physical and Chemical Properties
Understanding the physical and chemical properties of Labetalol Impurity A is essential for developing effective analytical methods and appropriate handling procedures. The compound demonstrates specific physicochemical characteristics that influence its behavior during analyses and storage .
The key physical and chemical properties are summarized in the following table:
Property | Value |
---|---|
Physical State | Solid |
Color | Pale Beige to Light Brown |
Melting Point | >172°C (with decomposition) |
Boiling Point | 565.9±50.0 °C (Predicted) |
Density | 1.231±0.06 g/cm³ (Predicted) |
Solubility | Slightly soluble in DMSO (heated), Methanol (heated) |
pKa | 3.08±0.10 (Predicted) |
Stability | Hygroscopic |
Structural Relationship to Labetalol
Labetalol Impurity A is structurally related to Labetalol Hydrochloride, which is an alpha- and beta-adrenergic blocking agent used in the treatment of hypertension. The impurity features a carboxylic acid group at a position where the parent compound contains a different functional group, accounting for its designation as a "carboxylic acid" derivative .
The structural relationship between Labetalol and its Impurity A is significant for understanding the potential formation pathways during synthesis or degradation processes. This knowledge helps in developing strategies to minimize impurity formation during manufacturing and formulation development .
Analytical Characterization Methods
Several analytical methods have been developed and validated for the detection and quantification of Labetalol Impurity A in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) represents the most commonly employed technique due to its sensitivity and specificity .
A typical HPLC method for the analysis of Labetalol Impurity A includes:
Parameter | Condition |
---|---|
Column | Gemini NX-C18 or XBridge C18 (3.5 μm) |
Mobile Phase | Gradient elution system |
Detection | UV detection |
Flow Rate | Adjusted for specific column dimensions |
Retention Time | Approximately 23.05 minutes (may vary with conditions) |
System Suitability | Resolution between Labetalol and Impurity A: 5.86 (average) |
Research indicates that when using the Gemini NX-C18 column with appropriate method parameters, the relative standard deviation (RSD) for system suitability is approximately 2.96%, demonstrating acceptable precision for quality control purposes .
Pharmacopoeial Standards and Specifications
Labetalol Impurity A is recognized in various pharmacopoeial monographs, including the European Pharmacopoeia (EP). These official standards provide specifications for acceptable limits of this impurity in Labetalol Hydrochloride drug substance and product formulations .
Parameter | Requirement |
---|---|
Identification | Comparison with reference standard |
Purity | European Pharmacopoeia (EP) Reference Standard grade |
Limit in Labetalol HCl | Typically specified as percentage of active ingredient |
Testing Method | HPLC with defined system suitability requirements |
For method validation studies, standard solutions containing specific concentrations of Labetalol Impurity A are prepared. A typical identification solution may contain 500 ppm of Labetalol and 0.5 ppm of each impurity, including Impurity A .
Supplier | Product Format | Regulatory Compliance |
---|---|---|
SynZeal | Reference Standard | In Stock (SZ-L007041) |
LGC Standards | Neat Reference Standard | European Pharmacopoeia (EP) CRS |
USP | Reference Standard (25 mg) | USP Reference Standard |
Sigma-Aldrich | Reference Standard | European Pharmacopoeia (EP) Reference Standard |
TRC | 100 mg | Research Grade |
Medical Isotopes, Inc. | 100 mg, 1 g | Research Grade |
Analytical Method Validation
Validation of analytical methods for Labetalol Impurity A follows regulatory guidelines, including those from the United States Pharmacopeia (USP) and Food and Drug Administration (FDA). The validation process includes assessment of several critical parameters to ensure the reliability and accuracy of the analytical method .
Key validation parameters include:
Parameter | Description | Typical Approach |
---|---|---|
Specificity | Ability to unequivocally assess the analyte | Comparison of retention times against blank, placebo & known impurities |
Linearity | Proportional relationship between concentration and response | Testing at LOQ (25%), 50%, 80%, 100%, 150%, 200%, 300% levels |
Accuracy | Closeness to true value | Recovery studies at LOQ, 100%, and 200% levels |
Limit of Detection (LOD) | Lowest detectable concentration | Typically 30% of LOQ |
Limit of Quantification (LOQ) | Lowest quantifiable concentration | Specific preparation protocol ensuring reliable quantification |
For linearity assessment, a standard stock solution of 100 ppm is typically prepared, diluted to 10 ppm, and further diluted to create a concentration range for analysis. The LOQ solution is prepared to contain approximately 25% of the standard concentration, while LOD solutions contain approximately 30% of the LOQ concentration .
Significance in Pharmaceutical Quality Control
Monitoring and controlling Labetalol Impurity A levels are critical aspects of pharmaceutical quality control for Labetalol Hydrochloride products. The presence of this impurity above specified limits may impact the safety and efficacy of the medication .
Regulatory authorities require pharmaceutical manufacturers to implement robust analytical methods for detecting and quantifying Labetalol Impurity A as part of their quality control processes. These methods must be validated according to current guidelines to ensure reliable results .
The control of Labetalol Impurity A aligns with broader regulatory requirements for impurity control in pharmaceutical products, which aim to minimize potential risks associated with impurities while ensuring consistent product quality. As an alpha- and beta-adrenergic antagonist used to treat hypertension, Labetalol helps prevent serious conditions such as strokes, heart attacks, and kidney problems, making quality control particularly important .
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